2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034387-11-4
VCID: VC4258250
InChI: InChI=1S/C17H17N3O3/c1-11-15(12(2)23-20-11)7-17(21)19-9-13-3-4-16(18-8-13)14-5-6-22-10-14/h3-6,8,10H,7,9H2,1-2H3,(H,19,21)
SMILES: CC1=C(C(=NO1)C)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

CAS No.: 2034387-11-4

Cat. No.: VC4258250

Molecular Formula: C17H17N3O3

Molecular Weight: 311.341

* For research use only. Not for human or veterinary use.

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide - 2034387-11-4

Specification

CAS No. 2034387-11-4
Molecular Formula C17H17N3O3
Molecular Weight 311.341
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C17H17N3O3/c1-11-15(12(2)23-20-11)7-17(21)19-9-13-3-4-16(18-8-13)14-5-6-22-10-14/h3-6,8,10H,7,9H2,1-2H3,(H,19,21)
Standard InChI Key MBZRYIORBNFTSH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is C₁₇H₁₇N₃O₃, with a molecular weight of 311.341 g/mol . The IUPAC name delineates its structure: the 3,5-dimethylisoxazol-4-yl group is connected to an acetamide chain, which branches to a pyridin-3-ylmethyl group substituted at the 6-position with furan-3-yl. The SMILES notation (Cc1noc(C)c1CC(=O)NCc1ccc(-c2ccoc2)nc1) confirms this arrangement .

Solubility and Stability

Experimental solubility data remain unpublished, but predictions based on LogP values (estimated via computational tools) suggest moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies under varying pH and temperature conditions are pending, though the presence of hydrolytically sensitive amide bonds necessitates careful storage in anhydrous environments.

Synthesis and Optimization

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves multi-step organic reactions, typically proceeding via the following stages :

Step 1: Formation of the 3,5-Dimethylisoxazole Core
The isoxazole ring is synthesized through cyclocondensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions. This yields 3,5-dimethylisoxazole, which is subsequently functionalized at the 4-position via alkylation or acylation.

Step 2: Acetamide Linker Installation
The 4-position of the isoxazole is alkylated with bromoacetyl bromide, forming 2-(3,5-dimethylisoxazol-4-yl)acetyl bromide. This intermediate undergoes nucleophilic substitution with amines to yield the acetamide derivative.

Step 3: Pyridinylmethyl-Furan Substitution
A Suzuki-Miyaura coupling reaction introduces the furan-3-yl group to the 6-position of a pyridin-3-ylmethyl precursor. The resulting 6-(furan-3-yl)pyridin-3-ylmethylamine is then coupled with the acetamide intermediate via amide bond formation .

Biological Activity and Mechanism of Action

Anti-Inflammatory Effects

Structural analogs of this compound exhibit cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E₂ (PGE₂) synthesis in murine macrophages. The isoxazole moiety likely interacts with COX-2’s hydrophobic pocket, while the furan group modulates electron distribution to enhance binding affinity .

Antiviral Activity

In a 2021 study, derivatives featuring the furan-3-yl group demonstrated potent inhibition of Zika virus protease (ZVpro), with IC₅₀ values as low as 200 nM . Molecular docking simulations suggest the furan oxygen forms hydrogen bonds with ZVpro’s catalytic histidine residue, while the pyridine nitrogen stabilizes the binding pose via π-π interactions .

Cancer-Related Targets

Patent literature describes bicyclic heterocycles with 3,5-dimethylisoxazole units as bromodomain inhibitors, implicating potential roles in epigenetic cancer therapy . While direct evidence for 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is lacking, structural similarities to disclosed compounds (e.g., AU2015205339B2) suggest comparable mechanisms .

Structure-Activity Relationship (SAR) Insights

Role of the Isoxazole Ring

  • 3,5-Dimethyl Substitution: Enhances metabolic stability by shielding the isoxazole ring from oxidative degradation.

  • 4-Position Flexibility: The acetamide linker’s length and rigidity influence target engagement; shorter linkers improve potency against ZVpro .

Furan and Pyridine Contributions

  • Furan-3-yl Orientation: The furan’s 3-substitution optimizes steric complementarity with ZVpro’s active site, as evidenced by a 5-fold activity drop in 2-substituted analogs .

  • Pyridine Nitrogen Basicity: Protonation at physiological pH may facilitate ionic interactions with aspartate residues in COX-2.

Modifications and Analogues

  • Acetamide Replacement: Substituting the acetamide with sulfonamide groups (as in patent compounds) alters selectivity toward bromodomains .

  • Furan-to-Thiophene Swap: Replacing furan with thiophene reduces antiviral activity by 50%, highlighting furan’s electronic superiority .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

Computational ADME predictions indicate moderate oral bioavailability (∼45%) due to balanced lipophilicity (cLogP ≈ 2.1). The compound’s polar surface area (PSA ≈ 85 Ų) suggests limited blood-brain barrier penetration, favoring peripheral action .

Metabolism and Excretion

In vitro hepatic microsome assays reveal CYP3A4-mediated oxidation of the furan ring, generating γ-ketoenal intermediates. These reactive metabolites necessitate structural mitigation strategies, such as fluorine substitution, to reduce toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator